molecular formula C21H26N2O3S B11139866 2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11139866
M. Wt: 386.5 g/mol
InChI Key: UFIWRZIDODNZHG-UHFFFAOYSA-N
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Description

2-[2-(2,6-Dimethylphenoxy)acetamido]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,6-dimethylphenoxy)acetamido]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method involves the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid . This intermediate is then reacted with ethylamine to form the corresponding amide. The final step involves the cyclization of the amide with a suitable thiophene derivative under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 2-[2-(2,6-dimethylphenoxy)acetamido]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,6-Dimethylphenoxy)acetamido]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H26N2O3S/c1-4-22-20(25)18-15-10-5-6-11-16(15)27-21(18)23-17(24)12-26-19-13(2)8-7-9-14(19)3/h7-9H,4-6,10-12H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

UFIWRZIDODNZHG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=C(C=CC=C3C)C

Origin of Product

United States

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